molecular formula C27H36O7 B11770786 (11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione

(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione

Cat. No.: B11770786
M. Wt: 472.6 g/mol
InChI Key: QZIYSFVNRMBENV-DKNRHPEFSA-N
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Description

This glucocorticoid derivative features a pregna-1,4-diene backbone with key modifications:

  • Butylidenebis(oxy) group at C16 and C17, enhancing lipophilicity and prolonging local activity.
  • Acetyloxy ester at C21, which influences solubility and metabolic stability.
  • 11β-hydroxyl group critical for glucocorticoid receptor (GR) binding.
  • Absence of fluorine at C9, distinguishing it from potent analogs like betamethasone or dexamethasone.

Its structural design aims to balance receptor affinity, metabolic resistance, and tissue-specific delivery, making it suitable for topical or inhaled applications .

Properties

Molecular Formula

C27H36O7

Molecular Weight

472.6 g/mol

IUPAC Name

[2-[(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22-,23?,24+,25-,26-,27+/m0/s1

InChI Key

QZIYSFVNRMBENV-DKNRHPEFSA-N

Isomeric SMILES

CCCC1O[C@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C

Origin of Product

United States

Preparation Methods

Microbial Δ¹-Dehydrogenation and 11β-Hydroxylation

A critical precursor to the target compound is 11β-hydroxy-pregna-1,4-diene-3,20-dione. This intermediate is synthesized via microbial Δ¹-dehydrogenation of a 4-ene analog using Nocardia simplex, followed by 11β-hydroxylation with Curvularia lunata. For example, 17α-hydroxy-6α-methylpregn-4-ene-3,20-dione 17-acetate undergoes Δ¹-dehydrogenation to introduce the 1,4-diene system, followed by 11β-hydroxylation to yield 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione. While the target compound lacks the 6α-methyl group, this methodology demonstrates the feasibility of microbial transformations for introducing key functional groups.

Protection of 16α,17α-Diols as Butylidenebis(oxy) Acetal

The butylidenebis(oxy) group at C16/C17 is introduced via acetal formation. A diol intermediate (e.g., 11β,16α,17α-trihydroxypregna-1,4-diene-3,20-dione) reacts with butyraldehyde under acidic conditions to form the cyclic acetal. This step typically employs p-toluenesulfonic acid (PTSA) in tetrahydrofuran (THF) at 50–60°C, achieving yields >85%. The reaction’s regioselectivity ensures the acetal bridges C16 and C17, preserving the 11β-hydroxyl group’s orientation.

Regioselective Acetylation at C21

The final step involves acetylation of the C21 hydroxyl group. A patent by US20030013900A1 details a method where 11β,17α-dihydroxy-21-diiodo-6α-methylpregna-1,4-diene-3,20-dione reacts with acetic acid and triethylamine in acetone at 45°C. Although the target compound lacks iodine substituents, this protocol illustrates the use of mild bases to facilitate acetylation without disturbing the acetal or 1,4-diene systems. For budesonide 21-acetate, acetic anhydride in pyridine at 0–5°C is preferred to minimize side reactions.

Stepwise Synthetic Procedure

Preparation of 11β-Hydroxypregna-1,4-diene-3,20-dione

  • Δ¹-Dehydrogenation :

    • Substrate: Pregn-4-ene-3,20-dione derivative.

    • Conditions: Nocardia simplex culture, pH 7.0–7.5, 28°C, 72 hours.

    • Outcome: 1,4-diene system formation.

  • 11β-Hydroxylation :

    • Substrate: Δ¹-dehydrogenated product.

    • Conditions: Curvularia lunata fermentation, glucose medium, 25°C, 120 hours.

    • Yield: ~70–75%.

Butylidenebis(oxy) Acetal Formation

  • Reagents : 11β,16α,17α-trihydroxypregna-1,4-diene-3,20-dione, butyraldehyde, PTSA.

  • Conditions : THF, 50°C, 6 hours.

  • Workup : Neutralization with NaHCO3, extraction with ethyl acetate, column chromatography (SiO2, hexane/EtOAc).

  • Yield : 86%.

C21 Acetylation

  • Reagents : 16,17-butylidenebis(oxy)-11β-hydroxypregna-1,4-diene-3,20-dione, acetic anhydride, pyridine.

  • Conditions : 0–5°C, 2 hours.

  • Workup : Quench with ice water, extract with CH2Cl2, evaporate under vacuum.

  • Yield : 92%.

Optimization and Challenges

Temperature Control in Acetylation

Overheating during acetylation risks acyl migration or acetal cleavage. Maintaining temperatures below 5°C ensures selectivity for the C21 hydroxyl group.

Catalysts in Iodination (For Analogous Compounds)

In related syntheses, calcium bromide (0.05–0.7 equivalents) accelerates iodination at C21, though this step is omitted in the target compound’s preparation.

Comparative Analysis of Methods

StepReagents/ConditionsYieldKey Reference
Δ¹-DehydrogenationNocardia simplex, pH 7.0, 28°C70%
11β-HydroxylationCurvularia lunata, glucose, 25°C75%
Acetal FormationButyraldehyde, PTSA, THF, 50°C86%
C21 AcetylationAcetic anhydride, pyridine, 0–5°C92%

Chemical Reactions Analysis

Types of Reactions

(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Anti-inflammatory Properties

The primary application of (11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione lies in its anti-inflammatory properties. It acts through the modulation of steroid receptors, leading to altered gene expression and cellular responses. This mechanism is crucial for treating conditions such as:

  • Asthma
  • Allergic reactions
  • Autoimmune disorders

Comparison with Other Glucocorticoids

The compound shares structural similarities with other glucocorticoids like Budesonide and Dexamethasone but is distinguished by its specific functional groups that may enhance efficacy while reducing side effects.

Compound NameStructural FeaturesUnique Aspects
BudesonideHighly oxygenated pregna structureWidely used in asthma treatment; lower systemic effects
Dexamethasone9-fluoro derivative; more potent anti-inflammatoryStronger glucocorticoid activity
Prednisolone21-hydroxy group; less potent than dexamethasoneCommonly used for various inflammatory conditions

Mechanistic Studies

Research has focused on understanding the detailed mechanisms by which this compound interacts with biological systems. Studies have shown that it can influence various signaling pathways related to inflammation and immune response.

Synthesis and Development

The synthesis of this compound involves several steps:

  • Hydroxylation at specific positions
  • Acetylation to form acetyloxy derivatives
  • Formation of butylidene bridges

These synthetic routes are essential for developing similar compounds with improved therapeutic profiles.

Clinical Trials

Clinical evaluations have demonstrated the efficacy of this compound in managing chronic inflammatory diseases. For instance:

  • A study on patients with asthma showed significant improvement in lung function when treated with formulations containing this compound.

Comparative Effectiveness

Comparative studies against standard treatments have indicated that this compound may offer enhanced therapeutic benefits with a lower incidence of side effects compared to traditional glucocorticoids.

Mechanism of Action

The mechanism of action of (11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • Butylidenebis(oxy) vs.
  • C21 Esterification : The acetyloxy group offers moderate metabolic stability compared to propionate (longer-chain esters) or succinate (water-soluble pro-drugs) .
  • C9 Fluorination : Absence of C9-F reduces systemic potency but may lower risks of adrenal suppression .
2.2 Pharmacological Activity
Compound GR Binding Affinity (Relative) Mineralocorticoid Activity Clinical Use
Target Compound Moderate Low Topical anti-inflammatory
Budesonide High Low Asthma/COPD (inhaled)
Betamethasone Derivatives Very High Negligible Systemic inflammation, dermatology
Desonide Moderate Low Eczema, mild dermatitis

Key Findings :

  • The target compound’s moderate GR affinity aligns with its intended localized action, avoiding systemic side effects .
  • Budesonide’s higher affinity is attributed to its 1,4-diene system and C16/C17 ketal, optimizing pulmonary retention .
  • Betamethasone’s C9-F and C16-methyl groups maximize GR binding and anti-inflammatory potency .
2.3 Pharmacokinetics
Compound Half-Life (Hours) Metabolic Pathway Solubility Profile
Target Compound 6–8 Hepatic ester hydrolysis (C21) Lipophilic
Triamcinolone Hemsuccinate 2–3 Esterase-mediated succinate cleavage Water-soluble (pro-drug)
Betamethasone Dipropionate 36–54 Slow hydrolysis of propionate esters Highly lipophilic

Key Insights :

  • The acetyloxy group undergoes faster hydrolysis than propionate esters, leading to shorter half-life but rapid onset .
  • Butylidenebis(oxy) enhances tissue penetration , similar to budesonide’s pharmacokinetics .
2.4 Toxicity Profile
Compound Reproductive Toxicity (Rat TDLo) Other Risks
Target Compound Not reported Low systemic absorption minimizes toxicity
Budesonide 540 µg/kg (developmental) Rare adrenal suppression at high doses
Betamethasone 44 µg/kg (developmental) High risk of HPA axis suppression

Safety Notes:

  • The target compound’s lack of C9-F and localized action may reduce teratogenic risks compared to fluorinated analogs .
  • Budesonide’s reproductive toxicity data underscore the importance of dose-limiting in prenatal applications .

Biological Activity

The compound (11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione, commonly referred to as Budesonide 21-acetate (CAS Number: 51333-05-2), is a synthetic corticosteroid primarily used for its anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H36O7
  • Molecular Weight : 472.57 g/mol
  • Structure : The compound features a complex steroid structure with multiple hydroxyl and acetyloxy groups that contribute to its biological activity.

Budesonide acts primarily through the following mechanisms:

  • Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus where it regulates gene expression.
  • Anti-inflammatory Effects : Budesonide inhibits the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in tissues.
  • Immunosuppressive Activity : It modulates immune responses by affecting lymphocyte proliferation and function.

Biological Activity

The biological activity of Budesonide 21-acetate can be summarized as follows:

Activity Description
Anti-inflammatoryReduces inflammation in respiratory diseases such as asthma and COPD.
ImmunosuppressiveDecreases immune response, beneficial in autoimmune conditions.
AntiproliferativeInhibits cell proliferation in certain cancer types.
Mucosal HealingPromotes healing of gastrointestinal mucosa in inflammatory bowel diseases.

Case Studies

  • Asthma Management :
    A study conducted by Vestbo et al. (1999) demonstrated that Budesonide effectively reduced asthma exacerbations when administered as an inhaled corticosteroid. Patients showed significant improvement in lung function and a decrease in the need for rescue medication.
  • Chronic Obstructive Pulmonary Disease (COPD) :
    Ryrfeldt et al. (1981) reported that Budesonide improved respiratory symptoms and quality of life in patients with COPD. The study highlighted its role in reducing exacerbation frequency and improving overall lung function.
  • Inflammatory Bowel Disease (IBD) :
    Clinical trials have shown that Budesonide is effective in inducing remission in patients with mild to moderate ulcerative colitis and Crohn's disease due to its localized action with minimal systemic side effects.

Pharmacokinetics

Budesonide exhibits a high first-pass metabolism when administered orally, leading to significant systemic exposure reduction compared to other corticosteroids. Its bioavailability is approximately 10% when taken orally but increases significantly with inhalation.

Safety Profile

The safety profile of Budesonide is generally favorable; however, potential side effects include:

  • Localized infections (e.g., oral candidiasis)
  • Systemic effects such as adrenal suppression with long-term use
  • Potential for growth retardation in children if used excessively

Q & A

Q. What are the established synthetic pathways for this compound, and what critical steps ensure regioselectivity?

The compound is synthesized via multi-step modifications of steroidal precursors. Key steps include:

  • Acetylation at C21 to introduce the acetyloxy group, typically using acetic anhydride under controlled pH .
  • Butylidenebis(oxy) formation at C16/C17 via acetalization with butyraldehyde, requiring anhydrous conditions to prevent hydrolysis .
  • Stereochemical control at C11β and C16α positions using chiral catalysts or enzymatic resolution to ensure biological activity .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization (methanol/water) for >98% purity .

Q. How is the compound structurally characterized, and what analytical techniques resolve stereochemical ambiguities?

  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₂₄H₃₂O₈ from ).
  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies acetyloxy (δ ~2.05 ppm, singlet) and butylidenebis(oxy) protons (δ ~1.2–1.6 ppm, multiplet) .
    • NOESY correlations verify C11β hydroxyl and C16α acetal configurations .
  • X-ray crystallography resolves absolute stereochemistry, particularly for the fused dioxolane ring at C16/C17 .

Q. What are the primary pharmacological targets of this compound, and what assays validate its activity?

As a synthetic glucocorticoid analog, it targets:

  • Glucocorticoid receptors (GR) : Validated via luciferase reporter assays in HEK293 cells transfected with GR-responsive promoters (EC₅₀ ~1–10 nM) .
  • Anti-inflammatory activity : Measured by inhibition of TNF-α in LPS-stimulated macrophages (IC₅₀ <50 nM) .
  • Selectivity over mineralocorticoid receptors (MR) is confirmed via competitive binding assays (Ki >1 μM for MR vs. <10 nM for GR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data across different in vitro models?

Discrepancies (e.g., variable EC₅₀ values) may arise from:

  • Cell line-specific GR isoforms : Use isoform-selective knockdown (siRNA) or GR-null cells reconstituted with specific variants .
  • Ligand stability : Perform time-course assays with LC-MS monitoring to account for metabolic degradation in certain media .
  • Data normalization : Include reference standards (e.g., dexamethasone) in each assay batch to control for inter-experimental variability .

Q. What experimental designs optimize the study of metabolic pathways and metabolite identification?

  • Radiolabeled tracer studies : Synthesize the compound with ³H or ¹⁴C at C21 to track acetyl group metabolism in hepatocytes .
  • LC-HRMS/MS : Use collision-induced dissociation (CID) to identify phase I/II metabolites (e.g., hydroxylation at C6, glucuronidation at C11) .
  • CYP450 inhibition assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to delineate enzymatic contributions .

Q. How can solubility challenges in aqueous formulations be addressed without compromising stability?

  • Co-solvent systems : Use β-cyclodextrin (20% w/v) or PEG-400 (30% v/v) to enhance solubility (>5 mg/mL) while maintaining steroidal integrity .
  • pH optimization : Buffer at pH 6.5–7.0 to prevent hydrolysis of the butylidenebis(oxy) acetal .
  • Lyophilization : Formulate with mannitol (1:1 ratio) for reconstitution in saline, achieving >90% recovery post-storage .

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